molecular formula C4H7NOS B12654178 1-Mercaptopyrrolidin-2-one CAS No. 85443-50-1

1-Mercaptopyrrolidin-2-one

Cat. No.: B12654178
CAS No.: 85443-50-1
M. Wt: 117.17 g/mol
InChI Key: WOQLPPITHNQPLR-UHFFFAOYSA-N
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Description

1-Mercaptopyrrolidin-2-one is a sulfur-containing heterocyclic compound with a five-membered lactam ring It is a derivative of pyrrolidin-2-one, where a mercapto group (-SH) is attached to the second carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Mercaptopyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with thiolating agents under controlled conditions. For instance, the reaction of pyrrolidin-2-one with hydrogen sulfide in the presence of a base can yield this compound. Another method involves the use of thiourea as a sulfur source, where pyrrolidin-2-one is treated with thiourea and a suitable catalyst to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Mercaptopyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur-containing derivatives.

    Substitution: Various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

1-Mercaptopyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional properties.

Mechanism of Action

The mechanism of action of 1-mercaptopyrrolidin-2-one involves its interaction with molecular targets through its mercapto group. The sulfur atom in the mercapto group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, receptors, or other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

1-Mercaptopyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: Lacks the mercapto group, resulting in different chemical reactivity and biological properties.

    2-Mercaptopyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to differences in electronic properties and reactivity.

    Thiourea: Contains a similar sulfur functional group but has a different overall structure and reactivity.

Uniqueness: this compound is unique due to the presence of both a lactam ring and a mercapto group, which confer distinct chemical and biological properties

Biological Activity

1-Mercaptopyrrolidin-2-one is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure with a thiol (-SH) group. This structural feature is crucial for its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of γ-butyrolactone with hydrazine hydrate, leading to derivatives that exhibit significant biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. A study evaluated the antibacterial activity of several pyrrolidine derivatives, revealing that certain compounds showed effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

These results indicate that while this compound is effective against some bacterial strains, its potency varies across different species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable investigation focused on its effects against several cancer cell lines, including breast cancer (MDA-MB-231), pancreatic cancer (Panc-1), and prostate cancer (PC-3). The study found that:

  • Inhibition of Cell Proliferation : The compound exhibited EC50 values ranging from 5 to 20 µM, indicating moderate cytotoxicity.
  • Migration Inhibition : In wound healing assays, this compound significantly reduced the migratory capacity of cancer cells, suggesting potential as an antimetastatic agent.
Cell LineEC50 (µM)Migration Inhibition (%)
MDA-MB-23110.530
Panc-17.850
PC-312.040

These findings highlight the compound's dual role in inhibiting both cell growth and migration in cancer cells, pointing towards its therapeutic potential .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The thiol group can generate ROS, leading to oxidative stress in target cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways, such as HMG-CoA reductase.

These mechanisms contribute to both its antimicrobial and anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated significant improvement when treated with formulations containing this compound compared to standard antibiotics.
  • Case Study on Cancer Treatment : In vitro studies on pancreatic cancer models indicated that treatment with this compound led to a marked decrease in tumor size and increased apoptosis rates.

These case studies underscore the practical applications and therapeutic promise of this compound in treating infections and cancers .

Properties

CAS No.

85443-50-1

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

1-sulfanylpyrrolidin-2-one

InChI

InChI=1S/C4H7NOS/c6-4-2-1-3-5(4)7/h7H,1-3H2

InChI Key

WOQLPPITHNQPLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)S

Origin of Product

United States

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